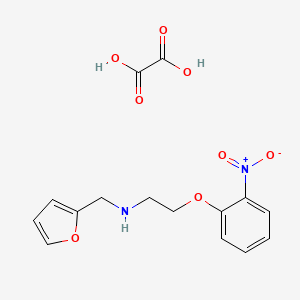
N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine;oxalic acid
Overview
Description
N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine;oxalic acid: is a complex organic compound that combines a furan ring, a nitrophenoxy group, and an ethanamine moiety
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine;oxalic acid:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine typically involves multiple steps:
Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furfural with an appropriate amine under acidic conditions.
Introduction of the nitrophenoxy group: This step involves the nitration of phenol to form 2-nitrophenol, followed by its reaction with an appropriate alkylating agent to introduce the ethanamine moiety.
Coupling of the two intermediates: The final step involves the coupling of the furan-2-ylmethyl group with the 2-(2-nitrophenoxy)ethanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.
Major Products
Oxidation: Various furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted ethanamine derivatives.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(2-aminophenoxy)ethanamine: Similar structure but with an amino group instead of a nitro group.
N-(furan-2-ylmethyl)-2-(2-hydroxyphenoxy)ethanamine: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
- The presence of the nitro group in N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine imparts unique chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4.C2H2O4/c16-15(17)12-5-1-2-6-13(12)19-9-7-14-10-11-4-3-8-18-11;3-1(4)2(5)6/h1-6,8,14H,7,9-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKXKBAFOYPHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCNCC2=CC=CO2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]phthalazin-1-one](/img/structure/B4004056.png)
![N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4004057.png)
![2-{[3-(4-methoxyphenyl)acryloyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4004058.png)
![N'-[3-(2-tert-butyl-5-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004069.png)
![diethyl [4-(3-ethylphenoxy)butyl]malonate](/img/structure/B4004077.png)
![1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4004080.png)
![2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B4004086.png)
![N-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4004087.png)
![2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol;oxalic acid](/img/structure/B4004091.png)
![N'-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004114.png)
![N'-[3-(3-bromophenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004118.png)
![1-Benzyl-4-[2-(2-phenoxyethoxy)ethyl]piperazine;oxalic acid](/img/structure/B4004137.png)
![2-[3-(3-Ethoxyphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4004145.png)
![N'-[2-(3,4-dichlorophenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004150.png)
